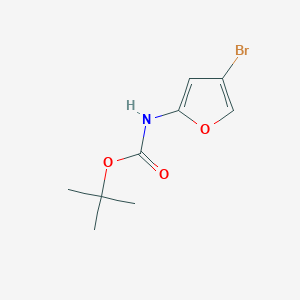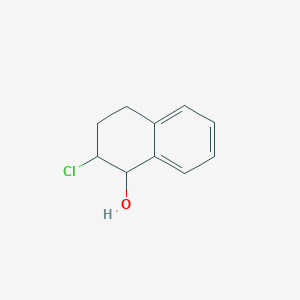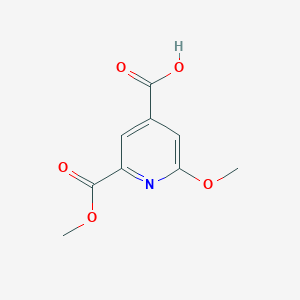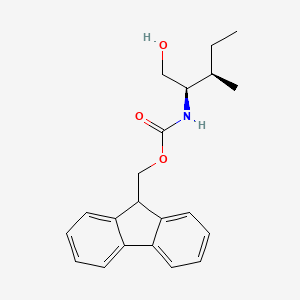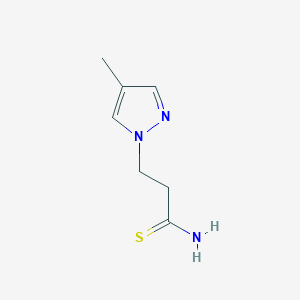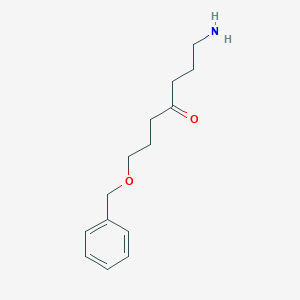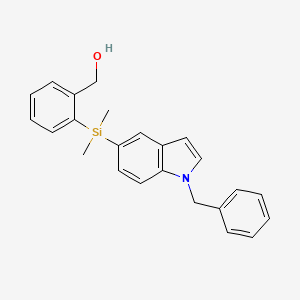
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol is an organic compound that features a complex structure with an indole moiety, a benzyl group, and a silyl-protected phenylmethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol typically involves multiple steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Benzyl Group: Benzylation of the indole nitrogen can be performed using benzyl halides in the presence of a base.
Silylation: The phenylmethanol group can be protected using a silylating agent such as chlorodimethylsilane in the presence of a base.
Coupling Reactions: The final coupling of the silylated phenylmethanol with the benzylated indole can be achieved using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the indole or benzyl groups, potentially leading to hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand or catalyst in organic reactions.
Biology and Medicine
Pharmacological Studies: Investigation of its potential as a drug candidate or its biological activity.
Biochemical Research: Use as a probe or tool in studying biochemical pathways.
Industry
Materials Science:
Chemical Manufacturing: Use as a precursor or intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of (2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The silyl group might play a role in protecting the compound from metabolic degradation, enhancing its stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)ethanol: Similar structure with an ethanol group instead of methanol.
(2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)amine: Similar structure with an amine group instead of methanol.
Uniqueness
The unique combination of the indole moiety, benzyl group, and silyl-protected phenylmethanol in (2-((1-Benzyl-1H-indol-5-yl)dimethylsilyl)phenyl)methanol may confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C24H25NOSi |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
[2-[(1-benzylindol-5-yl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C24H25NOSi/c1-27(2,24-11-7-6-10-21(24)18-26)22-12-13-23-20(16-22)14-15-25(23)17-19-8-4-3-5-9-19/h3-16,26H,17-18H2,1-2H3 |
InChI-Schlüssel |
FPLIKQNARGEPQE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)C4=CC=CC=C4CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








